2-Chloro-6-fluoroquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-6-fluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₅ClFNO₂ and a molecular weight of 225.6 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluoroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-6-fluoroquinoline-3-carbaldehyde is treated with an oxidizing agent to convert the aldehyde group to a carboxylic acid . Another method involves the nucleophilic substitution of chlorine in 2-chloro-6-fluoroquinoline-3-carbaldehyde with various nucleophiles, followed by oxidation to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes under specific conditions.
Substitution: Nucleophilic substitution of the chlorine atom with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Amines, thiols, and alcohols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as amines, alcohols, and thiols .
Scientific Research Applications
2-Chloro-6-fluoroquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness in treating bacterial infections .
Comparison with Similar Compounds
2-Chloro-6-fluoroquinoline-3-carboxylic acid can be compared with other similar compounds in the quinoline family:
2-Chloro-6-fluoroquinoline-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
6-Fluoroquinoline-3-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-8-fluoroquinoline-3-carboxylic acid: Similar structure but with the fluorine atom at a different position, which may influence its properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-chloro-6-fluoroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)4-5-3-6(12)1-2-8(5)13-9/h1-4H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKZKIHFKUKUCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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